![molecular formula C18H15ClINO B2998571 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1022111-79-0](/img/structure/B2998571.png)
2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a cyclohexenone ring which is a six-membered cyclic ketone. The presence of the ketone group can make this compound reactive towards nucleophilic addition reactions. The compound also contains an amino group attached to an iodophenyl group, which could potentially undergo various substitution reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the ketone, amino, and halogen groups suggest that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photochemical Reactivity
The photochemical behavior of related compounds, such as 4-chloroaniline derivatives, has been studied extensively. These compounds undergo efficient photoheterolysis in polar media, leading to the formation of phenyl cations. These studies highlight the potential of 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one in photochemical applications, where its unique structure could lead to interesting photochemical reactivity patterns (Guizzardi et al., 2001).
Hydrogen Bonding and Crystal Structure
The structure and hydrogen bonding patterns of anticonvulsant enaminones have been elucidated, which share structural similarities with this compound. These findings provide a foundation for understanding how the unique characteristics of such compounds can influence their physical and chemical properties, potentially impacting their utility in various scientific research applications (Kubicki et al., 2000).
Oxidative Dearomatization
Research on the oxidative dearomatization of phenols and anilines into cyclohexa-2,4-dienone derivatives reveals a pathway for the transformation of aromatic systems into more complex and functionalized structures. This process is relevant for compounds like this compound, indicating its potential role in synthetic chemistry and material science applications (Quideau et al., 2005).
Advanced Materials Synthesis
The synthesis and properties of organosoluble polyimides based on related cyclohexane derivatives demonstrate the utility of such compounds in creating high-performance materials. These materials possess excellent solubility and thermal stability, suggesting that this compound could be explored for its potential in the development of new polymers and advanced materials (Yang et al., 2004).
Corrosion Inhibition
Studies on cyclohexene derivatives as corrosion inhibitors highlight the potential of this compound in this area. These compounds show significant inhibition efficiency, suggesting their utility in protecting metals against corrosion, particularly in acidic environments (Verma et al., 2015).
Mechanism of Action
Target of Action
A similar compound, 2-[(2-chloro-4-iodophenyl)amino]-n-{[(2r)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide, targets theDual specificity mitogen-activated protein kinase kinase 1 . This kinase is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It’s plausible that it might interact with its target kinase in a similar manner to related compounds, potentially influencing the map kinase signal transduction pathway .
Biochemical Pathways
Given its potential target, it may influence theMAP kinase signal transduction pathway , which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Result of Action
Given its potential target, it may influence cellular processes regulated by the map kinase signal transduction pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClINO/c19-18-16(21-15-8-6-14(20)7-9-15)10-13(11-17(18)22)12-4-2-1-3-5-12/h1-9,13,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDNKKBSXRJEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)
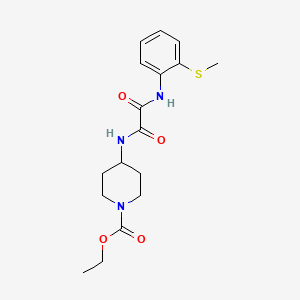
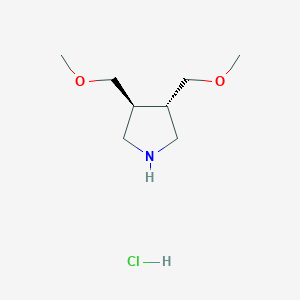
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)
![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)
![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)
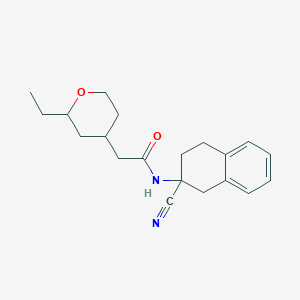
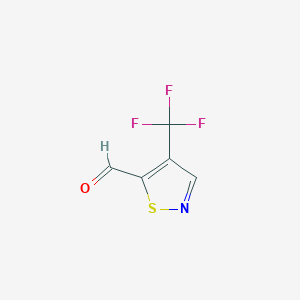
![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)
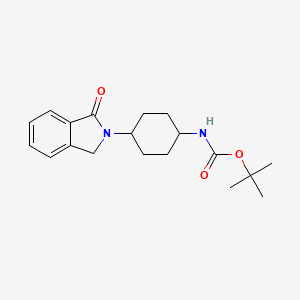
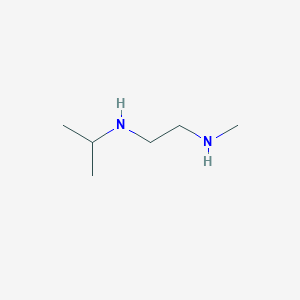
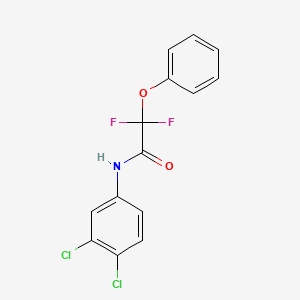
![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)